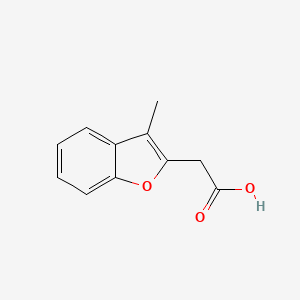

2-(3-Methylbenzofuran-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQFNKGQYUGWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Methodologies and Cascade Reactions

Copper(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, reliability, and broad functional group tolerance. dntb.gov.uarsc.org This reaction facilitates the covalent linkage of two molecular fragments—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The resulting triazole ring is a stable, aromatic linker that is more than a passive spacer; it can engage in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in medicinal chemistry. researchgate.net

While a specific literature example detailing the CuAAC reaction on this compound was not identified, the methodology is broadly applicable. The carboxylic acid group of the title compound can be readily functionalized to incorporate either an alkyne or an azide handle. For instance, esterification of this compound with propargyl alcohol would yield the corresponding propargyl ester, a suitable alkyne component for a subsequent CuAAC reaction. This derivative could then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to generate a library of triazole-containing benzofuran derivatives.

The reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and prevent catalyst degradation, which is particularly important in biological applications. glenresearch.com

General Reaction Scheme:

Step 1: Propargylation of the parent acid.

Step 2: CuAAC reaction with an organic azide.

The versatility of the azide component (R-N₃) allows for the introduction of a wide array of functional groups and structural motifs, making CuAAC a powerful tool for derivatization and the synthesis of compound libraries for screening purposes.

Table 1: Typical Conditions for Copper(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Details |

|---|---|

| Copper(I) Source | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ |

| In situ Catalyst Generation | CuSO₄·5H₂O with Sodium Ascorbate |

| Ligands | Tris-(benzyltriazolylmethyl)amine (TBTA), Bathocuproine disulfonate (BCS) |

| Solvents | t-BuOH/H₂O, THF, DMF, DMSO |

| Temperature | Room Temperature to Mild Heating (e.g., 40-80 °C) |

| Reaction Time | Typically 1 to 24 hours |

Cascade Sigmatropic Rearrangement/Aromatization Strategies for Related Scaffolds

A notable strategy for the synthesis of structurally related 2-(3-methylbenzofuran-2-yl)phenol derivatives involves a cascade dntb.gov.uadntb.gov.ua-sigmatropic rearrangement followed by an aromatization step. This methodology provides an efficient route to complex benzofuran-containing natural products. A key study demonstrated the synthesis of various natural products featuring the 2-(3-methylbenzofuran-2-yl)phenol scaffold, starting from readily available precursors.

The core of this strategy is the reaction between a 2-allylphenol (B1664045) derivative and a propargyl alcohol. This process is believed to proceed through an initial etherification, followed by a Claisen-type dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of the resulting aryl propargyl ether. The intermediate from this rearrangement then undergoes a subsequent cyclization and aromatization sequence to furnish the desired 2-arylbenzofuran core structure.

This cascade reaction has been successfully applied to the collective syntheses of several natural products, including glycybenzofuran and puerariafuran. The practicality of this approach was demonstrated by performing the key reaction on a gram scale, highlighting its potential for the efficient production of these complex molecules.

The general transformation can be depicted as follows:

The reaction conditions are crucial for the success of the cascade. Research has shown that specific combinations of catalysts, oxidants, and solvents are required to achieve high yields. For example, the synthesis of a key intermediate for glycybenzofuran was optimized using a palladium catalyst in a mixed solvent system under an oxygen atmosphere.

Table 2: Selected Examples of Cascade dntb.gov.uadntb.gov.ua-Sigmatropic Rearrangement/Aromatization for the Synthesis of 2-(3-Methylbenzofuran-2-yl)phenol Derivatives

| Starting Phenol | Starting Alkyne | Catalyst / Reagents | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|

| 2-Allyl-4,6-dimethoxyphenol | 1-(2-Hydroxyphenyl)prop-2-yn-1-ol | PdCl₂(MeCN)₂, Na₂CO₃, O₂ | DMSO/H₂O | 73% | 2-(2-Hydroxy-3,5-dimethoxyphenyl)-3-methylbenzofuran |

| 2-Allyl-4-methoxyphenol | 1-(2,4-Dimethoxyphenyl)prop-2-yn-1-ol | PdCl₂(MeCN)₂, Na₂CO₃, O₂ | DMSO/H₂O | 65% | 2-(2,4-Dimethoxyphenyl)-3-methyl-6-methoxybenzofuran |

Structure Activity Relationship Sar and Structural Elucidation Studies

Analysis of Substituent Effects on Biological Activity

SAR studies are fundamental to medicinal chemistry, providing insights into the structural requirements for a molecule to exhibit a specific biological effect. For benzofuran (B130515) derivatives, research has shown that substituents at various positions on the benzofuran ring system and modifications of the side chain at position 2 are critical determinants of their pharmacological profiles. mdpi.comscienceopen.comrsc.org

The presence and nature of a substituent at the C-3 position of the benzofuran ring play a crucial role in modulating biological activity. In the case of 2-(benzofuran-2-yl)acetic acid derivatives, the introduction of a methyl group at the C-3 position has been shown to be advantageous for certain activities. For instance, in a series of 2-aroyl benzofuran derivatives designed as antimicrotubule agents, the presence of a methyl group at the C-3 position led to a significant increase in potency, with one compound showing a 2- to 38-fold enhancement in antiproliferative activity compared to its unsubstituted counterpart. mdpi.com This suggests that the methyl group may contribute favorably to the binding of the molecule to its biological target, potentially through steric or hydrophobic interactions. The increased potency highlights the importance of the C-3 position as a key site for modification in the design of bioactive benzofuran compounds. mdpi.com

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. In the context of benzofuran derivatives, the introduction of halogen atoms (chloro, bromo, iodo) can have a profound impact on biological activity. The position of the halogen substituent is a critical factor. mdpi.com For example, in a series of novel benzofuran-2-carboxylate 1,2,3-triazoles, derivatives featuring a chloro substituent on the benzofuran ring demonstrated notable antimicrobial activity, indicating that electron-withdrawing groups can enhance bioactivity. niscair.res.in

Furthermore, some studies suggest that the nature of the halogen itself is important. For certain classes of flavonoids containing a benzofuran-like core, antibacterial activity was observed to increase with the size of the halogen, following the order F < Cl < Br < I. researchgate.netnih.gov This trend suggests that factors beyond simple electronics, such as polarizability and the ability to form halogen bonds, may play a significant role in the interaction with biological targets. nih.gov The strategic placement of halogens on the benzofuran nucleus or its side chains is therefore a vital tool for optimizing the activity of these compounds.

Table 1: Summary of Substituent Effects on the Biological Activity of Benzofuran Derivatives

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference(s) |

| C-3 of Benzofuran Ring | Methyl (-CH₃) | Increased antiproliferative potency (2- to 38-fold) compared to the unsubstituted analog in a series of 2-aroyl benzofurans. | mdpi.com |

| Benzofuran Ring | Chloro (-Cl) | Enhanced antimicrobial activity in a series of benzofuran-2-carboxylate 1,2,3-triazoles. | niscair.res.in |

| General Scaffold | Halogens (-F, -Cl, -Br, -I) | Antibacterial potency increased with the size of the halogen (F < Cl < Br < I) in certain flavonoid series. | researchgate.netnih.gov |

| C-2 Acetic Acid Moiety | Amide (-CONH-R) | Hypothesized to increase molecular stability against hydrolysis and enhance polarity compared to ester analogs. | nih.gov |

The acetic acid group at the C-2 position is a key functional feature of the parent compound and its derivatives. This moiety provides a site for hydrogen bonding and can be ionized under physiological conditions, influencing the molecule's solubility and interaction with receptors. Modifications of this group, such as conversion to esters or amides, significantly alter the compound's properties and, consequently, its biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzofuran derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their activity, thereby guiding the design of new, more potent analogs. semanticscholar.orgeurjchem.com

These studies typically involve generating a series of related benzofuran compounds and measuring their biological activity (e.g., IC₅₀ values). A wide range of molecular descriptors are then calculated for each compound, quantifying various aspects of their structure, such as steric, electronic, and hydrophobic properties. nih.gov Common descriptors used in the QSAR analysis of benzofurans include:

Molar Refractivity (MR): A measure of molecular volume and polarizability. nih.gov

Log P: The logarithm of the partition coefficient, which quantifies hydrophobicity. nih.gov

Electronic Parameters: Such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical model that relates a selection of these descriptors to the observed biological activity. nih.goveurjchem.com The quality and predictive power of the QSAR model are assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²ext). eurjchem.com Successful QSAR models for benzofuran derivatives have been developed, providing valuable insights into the structural features that enhance their activity as, for example, vasodilators or enzyme inhibitors. nih.govmdpi.com

Spectroscopic Characterization and Structural Conformation

The definitive identification and structural confirmation of 2-(3-Methylbenzofuran-2-yl)acetic acid and its derivatives rely on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural characterization of benzofuran derivatives. mdpi.com The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the molecular structure.

For a compound like this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons on the benzene (B151609) portion of the benzofuran ring typically appear in the aromatic region (δ 7.0–7.6 ppm). nih.govnih.gov The methyl group at the C-3 position would produce a singlet at approximately δ 2.3 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain are expected to resonate as a singlet around δ 3.8–4.0 ppm. nih.govnih.gov The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide range, sometimes downfield of δ 10 ppm. nih.gov

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically found in the δ 170–175 ppm region. nih.gov The carbons of the benzofuran ring system resonate over a range from approximately δ 105 to 155 ppm, while the methyl carbon appears upfield, around δ 10-15 ppm. The methylene carbon of the acetic acid side chain would be expected in the δ 30-35 ppm range. nih.gov This detailed spectroscopic data allows for unambiguous confirmation of the synthesized structure. mdpi.com

Table 2: Characteristic NMR Chemical Shifts (δ in ppm) for Benzofuran-2-yl Acetic Acid Analogs

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference(s) |

| Benzofuran Aromatic Protons | 7.1 - 7.6 | 105 - 155 | nih.govnih.gov |

| -CH₂- (Acetic Acid) | ~ 3.8 - 4.0 (singlet) | ~ 30 - 35 | nih.govnih.gov |

| -CH₃ (at C-3) | ~ 2.3 (singlet) | ~ 10 - 15 | nih.gov |

| -COOH | > 10 (broad singlet) | ~ 170 - 175 | nih.govnih.gov |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad and intense band is anticipated in the region of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹ for a dimeric saturated carboxylic acid.

The benzofuran core contributes several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and furan (B31954) rings would likely produce a series of medium to weak bands in the 1450–1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage typically results in a strong band between 1000 and 1300 cm⁻¹. Vibrations associated with the methyl group, specifically C-H stretching and bending, would also be present.

For comparison, the IR spectrum of a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, shows characteristic peaks for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch at 1720 cm⁻¹. mdpi.com Similarly, studies on acetic acid show a C=O band frequency for the gas phase at 1788 cm⁻¹, which shifts upon dimerization and coordination. chem-soc.si

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the benzofuran ring, which may be weak in the IR spectrum, are often strong and sharp in the Raman spectrum, appearing in the 1550–1650 cm⁻¹ range. The C=O stretch of the carboxylic acid is also Raman active. Symmetric vibrations, in general, tend to produce more intense Raman signals. Therefore, the symmetric breathing modes of the benzofuran ring system would be prominent. Computational and experimental studies on the similar molecule 2-(5-methyl-1-benzofuran-3-yl) acetic acid have utilized FT-Raman spectroscopy to compare experimental data with theoretical calculations, confirming vibrational wavenumbers. researchgate.net The analysis of biological molecules by Raman spectroscopy frequently highlights the intensity of CH₂ and CH₃ vibration modes, which would be relevant for the methyl and methylene groups in the target compound. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis. While IR is particularly sensitive to polar functional groups like C=O and O-H, Raman is highly effective for analyzing the non-polar carbon backbone and symmetric vibrations of the aromatic ring system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid (Dimer) | O-H stretch | 2500–3300 | Strong, very broad | Weak |

| Carboxylic Acid | C=O stretch | 1700–1725 | Strong | Medium-Strong |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium-Weak | Strong |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak | Strong |

| Furan Ring | C-O-C stretch | 1000–1300 | Strong | Medium |

| Alkyl Groups (CH₃, CH₂) | C-H stretch | 2850–2960 | Medium | Medium |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₃), the exact monoisotopic mass is 190.06299 u.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 190. This peak confirms the molecular weight of the compound. The intensity of the molecular ion peak for carboxylic acids can vary; it is often stronger in aromatic acids compared to aliphatic ones. miamioh.edu

The fragmentation pattern provides further structural information. For carboxylic acids, a common fragmentation pathway involves the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org For the title compound, these fragments would appear at m/z 173 and m/z 145, respectively.

Another significant fragmentation pathway for this molecule would involve cleavage of the bond between the acetic acid side chain and the benzofuran ring. Cleavage of the C-C bond alpha to the ring would result in the loss of the carboxymethyl radical (•CH₂COOH), leaving a stable 3-methylbenzofuran (B1293835) fragment. However, a more likely fragmentation is the loss of the carboxyl group (m/z 45) followed by further fragmentation of the benzofuran ring system. The base peak in the spectrum of the related 2-methylbenzofuran (B1664563) is the molecular ion at m/z 132, indicating the stability of the ring system. nist.gov A prominent fragment at m/z 131, corresponding to the loss of a hydrogen atom to form a stable cation, is also observed. nist.gov Therefore, a fragment at m/z 145 ([M-COOH]⁺) corresponding to the 2,3-dimethylbenzofuran (B1586527) cation would be expected to be significant for the title compound.

In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of the elemental formula. For instance, the HRMS (ESI-TOF) analysis of a similar benzofuran derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, confirmed its molecular formula by matching the calculated mass of its protonated molecule ([M+H]⁺) with the experimentally observed value. mdpi.com

| m/z | Ion Formula | Designation | Description of Loss |

|---|---|---|---|

| 190 | [C₁₁H₁₀O₃]⁺ | [M]⁺ | Molecular Ion |

| 173 | [C₁₁H₉O₂]⁺ | [M-OH]⁺ | Loss of hydroxyl radical |

| 145 | [C₁₀H₉O]⁺ | [M-COOH]⁺ | Loss of carboxyl group (alpha-cleavage) |

| 131 | [C₉H₇O]⁺ | [M-CH₂COOH]⁺ | Loss of carboxymethyl radical (benzylic cleavage) |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, extensive crystallographic data exists for numerous closely related benzofuran-2-yl acetic acid derivatives. These studies reveal common structural motifs that are highly likely to be present in the title compound.

A consistent feature in the crystal structures of analogous compounds is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govnih.govnih.gov This O—H···O hydrogen bonding creates a characteristic R²₂(8) ring motif. This dimerization is a very common packing arrangement for carboxylic acids in the solid state.

The benzofuran unit in these related structures is typically found to be essentially planar. nih.govnih.govnih.gov For example, in 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the mean deviation from the least-squares plane defined by the nine constituent atoms of the benzofuran unit is a mere 0.005 Å. nih.gov The crystal packing is further stabilized by other interactions, such as C—H···O, C—H···π, and π–π stacking interactions between the aromatic rings of adjacent dimers. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₃S |

| Formula Weight | 250.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7225 (9) |

| b (Å) | 7.476 (2) |

| c (Å) | 17.687 (3) |

| α (°) | 80.91 (3) |

| β (°) | 89.86 (3) |

| γ (°) | 80.67 (3) |

| Volume (ų) | 608.3 (2) |

| Z | 2 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. tanta.edu.eg

The primary chromophore in this compound is the benzofuran ring system. Fused aromatic systems like benzofuran typically exhibit multiple absorption bands in the UV region. These absorptions are due to π → π* electronic transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. libretexts.org For benzofuran itself, characteristic absorption bands are observed around 245 nm, 275 nm, and 282 nm.

The substitution on the benzofuran ring in this compound will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The methyl group and the acetic acid side chain act as auxochromes. While the acetic acid group itself is not a strong chromophore in the near-UV region (its n → π* transition occurs at a much shorter wavelength), its conjugation or electronic interaction with the benzofuran ring can cause a slight shift in the absorption maxima, often towards longer wavelengths (a bathochromic or red shift).

Experimental and computational studies on the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid have been performed to compare its experimental UV-Vis spectrum in ethanol (B145695) with theoretically obtained spectra. researchgate.net Such studies help elucidate the electronic properties and confirm the transitions responsible for the observed absorption bands. For organic molecules, the most common transitions observed in the 200-800 nm range are π → π* and n → π. libretexts.orgslideshare.net Given the structure of the title compound, the dominant absorptions in its UV-Vis spectrum will be from the π → π transitions of the conjugated benzofuran system.

| Transition Type | Associated Functional Group | Expected Wavelength Range (nm) | Description |

|---|---|---|---|

| π → π | Benzofuran Ring System | 240–290 | High-intensity absorptions characteristic of the conjugated aromatic and furan rings. |

| n → π | Carboxylic Acid Carbonyl | <220 | Low-intensity absorption, often obscured by stronger π → π* transitions or solvent cutoff. |

Biological Activity Profiles Preclinical and in Vitro Investigations

Antimicrobial and Antifungal Activity

Benzofuran (B130515) derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including various bacteria and fungi. nih.gov This activity is often influenced by the nature and position of substituents on the benzofuran ring system. rsc.org

Derivatives of the benzofuran core structure have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies on various 2- and 3-substituted benzofurans reveal a promising potential for developing new antibacterial agents. researchgate.netmdpi.com For instance, certain 3-methanone-6-substituted-benzofuran derivatives demonstrated excellent antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.net The presence of a hydroxyl group at the C-6 position was found to be significant for this activity. researchgate.net

Another study highlighted that 2-salicyloylbenzofuran derivatives bearing a carboxylic acid functional group exhibited reasonable activity against Gram-positive strains, including S. faecalis, methicillin-sensitive S. aureus (MSSA), and MRSA. mdpi.com Similarly, certain benzofuran-3-carbohydrazide derivatives showed inhibitory activity against M. tuberculosis. nih.gov One study found that (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was a particularly active derivative against S. aureus and E. coli. nih.gov Research on other benzofuran compounds showed moderate antibacterial activity against Salmonella typhimurium, E. coli, and S. aureus. mdpi.com

The antifungal potential of benzofuran derivatives has been explored, with many compounds showing activity against various pathogenic fungi. nih.govrsc.org Amides derived from 2-(benzofuran-2-yl)acetic acid have been synthesized and tested for their antifungal activity against Fusarium oxysporum. rsc.org Studies on benzofuran-3-carbohydrazide derivatives revealed significant antifungal potency, in some cases greater than their antibacterial effects. rsc.org

Several studies have reported the efficacy of benzofuran derivatives against Candida albicans, a common human fungal pathogen. nih.govrsc.orgresearchgate.net For example, benzofuran ketoxime derivatives showed good activity against C. albicans. nih.gov The antifungal activity of these compounds is often structure-dependent; for instance, the introduction of two electron-withdrawing groups on the benzofuran ring was found to increase activity approximately fourfold. rsc.org Other research has identified benzofuran derivatives with activity against fungal species such as Penicillium italicum and Colletotrichum musae. mdpi.com

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. mdpi.com Several studies have quantified the MIC values for various benzofuran derivatives against a range of pathogens.

For antibacterial activity, certain 3-methanone-benzofuran derivatives with a hydroxyl group at the C-6 position showed MIC₈₀ values ranging from 0.78 to 12.5 µg/mL against strains including S. aureus, MRSA, and B. subtilis. researchgate.net Another study found that the benzofuran ketoxime derivative, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, was most effective against S. aureus with an MIC of 4 µg/mL and against E. coli with an MIC of 32 µg/mL. rsc.org Other benzofuran compounds exhibited moderate activity with MIC values of 12.5 µg/mL against S. typhimurium and S. aureus, and 25 µg/mL against E. coli. mdpi.com

In terms of antifungal activity, some benzofuran ketoxime derivatives displayed potent efficacy against C. albicans, with MIC values as low as 0.625 µg/mL. nih.govrsc.org Other benzofuran derivatives showed antifungal effects against Penicillium italicum with an MIC of 12.5 µg/mL and against Colletotrichum musae with MICs between 12.5–25 µg/mL. mdpi.com

Table 1: Selected MIC Values for Benzofuran Derivatives Against Various Microorganisms

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3-Methanone-benzofurans | Bacillus subtilis | - | 0.78 | researchgate.net |

| 3-Methanone-benzofurans | Staphylococcus aureus | - | 3.12 | researchgate.net |

| Benzofuran Ketoxime | Staphylococcus aureus | - | 0.039 | nih.gov |

| Benzofuran Ketoxime | Candida albicans | - | 0.625 | nih.govrsc.org |

| Aza-benzofuran | Salmonella typhimurium | - | 12.5 | mdpi.com |

| Aza-benzofuran | Staphylococcus aureus | - | 12.5 | mdpi.com |

| Aza-benzofuran | Escherichia coli | - | 25 | mdpi.com |

| Oxa-benzofuran | Penicillium italicum | - | 12.5 | mdpi.com |

Anticancer and Antiproliferative Potentials

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant anticancer activity. nih.gov Derivatives of 3-methylbenzofuran (B1293835) have been extensively investigated for their ability to inhibit the growth of various cancer cell lines and to modulate the activity of key enzymes involved in cancer progression.

Derivatives based on the 3-methylbenzofuran structure have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines.

Leukemia: Certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective and strong toxic effects against chronic myelogenous leukemia (K562) cells, with IC₅₀ values as low as 3.83 µM. nih.gov Other related compounds were found to possess remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity towards normal cells. nih.govmdpi.com

Lung Cancer: A series of 3-methylbenzofuran derivatives exhibited antiproliferative activity against the A549 non-small cell lung cancer cell line, with IC₅₀ values ranging from 1.48 µM to 47.02 µM. nih.gov Other derivatives containing a piperazine (B1678402) moiety have also shown potent cytotoxicity against A549 cells. tandfonline.com Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also showed high cytotoxicity in A549 cells, with IC₅₀ values as low as 3.5 µM. nih.gov

Breast Cancer: Novel oxindole (B195798)/benzofuran hybrids have been developed and showed promising antiproliferative activity against breast cancer cell lines T-47D and MCF-7. nih.gov Other 3-methyl-benzofuran-2-carboxylic acid derivatives also displayed good activity against the MCF-7 cell line with an IC₅₀ value of 2.07 µM. researchgate.net

Pancreatic Cancer: 3-(Piperazinylmethyl)benzofuran derivatives have demonstrated potent cytotoxic activity against the Panc-1 pancreatic cancer cell line, with some compounds showing IC₅₀ values as low as 0.94 µM, which is more potent than the standard reference drug cisplatin. tandfonline.com

Colon Cancer: Benzofuran-isatin conjugates have shown good anti-proliferative activity towards colorectal cancer SW-620 and HT-29 cell lines, with IC₅₀ values for one promising compound being 6.5 µM and 9.8 µM, respectively. nih.gov

Prostate and Hepatocellular Carcinoma: Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested against the PC3 prostate cancer cell line. nih.gov Additionally, halogenated benzofuran derivatives have shown pronounced cytotoxic effects on HepG2 hepatocellular carcinoma cells with an IC₅₀ value of 3.8 µM. nih.gov

Table 2: Cytotoxicity (IC₅₀) of Selected 3-Methylbenzofuran Derivatives in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Compound Class/Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| K562 | Leukemia | 1-(3-Bromomethyl-...)-ethanone deriv. | 3.83 | nih.gov |

| HL60 | Leukemia | 3-Bromomethyl-benzofuran deriv. | 0.1 | mdpi.com |

| A549 | Lung | 3-Methylbenzofuran deriv. 4c | 1.48 | nih.gov |

| NCI-H23 | Lung | 3-(Morpholinomethyl)benzofuran deriv. | 0.49 | nih.gov |

| MCF-7 | Breast | 3-Methyl-benzofuran-2-carboxylic acid deriv. | 2.07 | researchgate.net |

| Panc-1 | Pancreatic | 3-(Piperazinylmethyl)benzofuran deriv. 9h | 0.94 | tandfonline.com |

| SW-620 | Colon | Benzofuran-isatin conjugate 5d | 6.5 | nih.gov |

| HepG2 | Hepatocellular | Brominated benzofuran deriv. 8 | 3.8 | nih.gov |

In addition to direct cytotoxicity, benzofuran derivatives have been investigated as inhibitors of specific protein kinases that play crucial roles in cancer cell proliferation and survival.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in numerous cellular processes, and its overexpression has been noted in many types of cancer. researchgate.net Benzofuran-based small molecules have been identified as inhibitors of GSK-3β. nih.govresearchgate.net A strategy of hybridizing the benzofuran and oxindole scaffolds has led to the design of dual inhibitors of both CDK2 and GSK-3β. nih.gov Certain oxindole/benzofuran hybrids demonstrated potent, sub-micromolar inhibitory activity against GSK-3β, with the most active compound showing an IC₅₀ of 32.09 nM, which was more potent than the reference standard, staurosporine. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a major target for anticancer drug development. researchgate.net Several series of 3-(piperazinylmethyl)benzofuran derivatives have been designed and identified as novel type II CDK2 inhibitors. tandfonline.comnih.gov These compounds showed promising inhibitory activity, with the most potent derivatives exhibiting IC₅₀ values in the low nanomolar range (e.g., 40.91 nM), comparable or superior to the reference inhibitor staurosporine. tandfonline.comnih.gov The hybridization of benzofuran with an oxindole nucleus has also yielded potent CDK2 inhibitors, with an IC₅₀ of 37.80 nM for the most active compound. nih.gov

Induction of Apoptosis in Cancer Cells

The therapeutic potential of compounds based on the 2-(3-Methylbenzofuran-2-yl)acetic acid scaffold has been explored in the context of oncology, with several studies focusing on the ability of its derivatives to induce programmed cell death, or apoptosis, in cancer cells. tandfonline.com Research has demonstrated that synthetic modifications of the carboxylic acid group, for instance into amides, can yield compounds with significant cytotoxic activity against various cancer cell lines. tandfonline.combohrium.com

Studies on a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid revealed potent anticancer activity against human lung (A549) and breast (MCF-7) cancer cell lines. bohrium.comresearchgate.net The mechanism of cytotoxicity for the most active of these compounds was confirmed to be the induction of apoptosis. tandfonline.combohrium.com This was determined through assays such as Ethidium Bromide/Acridine Orange (EtBr/AO) staining, which visualizes apoptotic changes in cells, and Lactate Dehydrogenase (LDH) assays, which can help differentiate between apoptosis and necrosis. bohrium.com At lower concentrations, apoptosis was identified as the predominant mechanism of cell death. bohrium.com

Further mechanistic insights suggest that the pro-apoptotic effects of some benzofuran derivatives are linked to an increase in reactive oxygen species (ROS) within the cancer cells. bohrium.com Benzofuran-2-acetic ester derivatives have also been shown to induce apoptosis in breast cancer cells (MCF-7, T47D, and MDA-MB-231) irrespective of their estrogen receptor status. nih.gov These derivatives were found to increase the cleavage of poly (ADP-ribose) polymerase (PARP) and elevate the Bax/Bcl-2 ratio, key indicators of the apoptotic cascade being activated. nih.gov This body of research highlights that the benzofuran acetic acid core structure is a promising template for developing novel anticancer agents that function by triggering apoptosis. tandfonline.comnih.govtandfonline.com

| Derivative Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Amide derivative (12b) | A549 (Lung Cancer) | 0.858 µM | bohrium.comresearchgate.net |

| Amide derivative (10d) | MCF-7 (Breast Cancer) | 2.07 µM | bohrium.comresearchgate.net |

| 3-methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 µM | nih.gov |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are key mediators of this process, making them significant targets for anticancer therapies. nih.govnih.gov The benzofuran scaffold, including derivatives of this compound, has been identified as a promising structural core for the development of novel angiogenesis inhibitors. researchgate.nettaylorandfrancis.com

Research into 3-methylbenzofuran derivatives has demonstrated their potential to act as VEGFR-2 inhibitors. tandfonline.com By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels, thereby limiting the tumor's access to essential nutrients and oxygen. nih.gov One study reported the synthesis of benzofuran-based chalcone (B49325) derivatives that exhibited inhibitory effects on VEGFR-2. nih.gov Computational molecular docking studies supported these findings, showing a strong interaction between a lead compound and the target protein. nih.gov

The anti-angiogenic potential of this class of compounds has also been demonstrated in various in vitro and in vivo models. For instance, certain N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been shown to inhibit the hypoxia-inducible factor-1 (HIF-1), a key regulator of tumor response to hypoxia which controls the expression of angiogenic factors like VEGF. documentsdelivered.com These compounds suppressed the secretion of VEGF, inhibited the migration of human umbilical vein endothelial cells (HUVEC), and demonstrated anti-angiogenesis activity in a chick chorioallantoic membrane (CAM) model. documentsdelivered.com These findings collectively suggest that the this compound structure is relevant for designing molecules that can disrupt tumor-associated angiogenesis. nih.govtaylorandfrancis.com

Anti-inflammatory Effects

Inhibition of Inflammatory Pathways (e.g., 5-Lipoxygenase pathway)

The 5-lipoxygenase (5-LOX) enzyme is a key component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govwikipedia.org Inhibition of the 5-LOX pathway is a recognized strategy for developing anti-inflammatory agents. rsc.org While direct studies on this compound are limited, research on structurally related benzofuran derivatives indicates that this chemical class can interact with the 5-LOX pathway.

For example, a series of 2-arylbenzo[b]furan derivatives were designed and evaluated for their activity against lipoxygenase. nih.gov In other work, 2,3-dihydro-5-benzofuranols, which share the core benzofuran ring, were developed as potent and orally active inhibitors of 5-lipoxygenase. nih.gov These compounds were shown to inhibit the production of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes. nih.gov LTB4 is a powerful chemoattractant for neutrophils and plays a significant role in the inflammatory response. nih.gov The ability of these related structures to inhibit 5-LOX suggests that the benzofuran scaffold may be a viable starting point for designing inhibitors of this pro-inflammatory pathway.

Modulation of Inflammatory Responses in Preclinical Models

The anti-inflammatory potential of benzofuran-based compounds has been substantiated in various preclinical models of inflammation. mdpi.com Derivatives of benzofuran acetic acid have demonstrated efficacy in acute inflammation models, such as the carrageenan-induced paw edema test in rats. nih.gov This widely used model assesses the activity of compounds against the edema and swelling associated with acute inflammatory responses. mdpi.com

In in vitro models using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com Furthermore, novel benzofuran-heterocycle hybrids have demonstrated the ability to suppress the expression of pro-inflammatory cytokines. mdpi.com In an in vivo study, a lead compound from this hybrid series was found to reduce the serum and tissue expression of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). mdpi.com These cytokines are central to the inflammatory cascade, and their inhibition points to a significant modulatory effect on the inflammatory response. mdpi.com

| Preclinical Model | Compound Type | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema (rat) | 2,3-dihydrobenzofuran-5-acetic acids | Reduction of edema | nih.gov |

| LPS-stimulated RAW 264.7 cells | Aza-benzofuran derivatives | Inhibition of nitric oxide (NO) release | mdpi.com |

| LPS-induced inflammation (in vivo) | Piperazine/benzofuran hybrid (5d) | Reduced expression of IL-1β, TNF-α, and IL-6 | mdpi.com |

Receptor and Enzyme Modulation

Thyroid Hormone Receptor (ThRα and ThRβ) Inhibition

Thyroid hormone receptors (TRs), specifically isoforms ThRα and ThRβ, are nuclear receptors that regulate gene expression involved in growth, development, and metabolism. wikipedia.org The benzofuran scaffold has been investigated as a basis for molecules that can modulate the activity of these receptors. While direct data on this compound is not available, certain structurally distinct benzofuran derivatives have been developed as thyroid hormone antagonists. nih.govgoogle.com

For instance, a patent describes 3-benzoyl benzofuran derivatives designed to act as thyroid hormone antagonists for the treatment of disorders regulated by the T3 hormone. google.com Additionally, the clinically used anti-arrhythmic drug amiodarone, a complex benzofuran derivative, is well-known for its effects on thyroid function, which are partly mediated through the inhibition of thyroid hormone binding to its receptor. nih.gov These examples establish that the benzofuran nucleus can be incorporated into structures that interact with ThRα and ThRβ. However, the specific activity is highly dependent on the substitution pattern on the benzofuran ring, and it cannot be assumed that this compound itself would act as an inhibitor without direct experimental evidence.

G protein-coupled receptor 40 (GPR40) and Free Fatty Acid Receptor 1 (FFA1) Agonism

This compound belongs to a class of compounds recognized for their activity as agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). nih.gov GPR40/FFA1 is a receptor for free fatty acids (FFAs) that plays a crucial role in mediating FFA-amplified glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov The activation of this receptor is a significant area of research for the development of new therapeutic agents for type 2 diabetes. nih.gov

Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent GPR40/FFA1 agonists. nih.gov Research has focused on optimizing these derivatives to enhance their bioavailability and glucose-dependent insulinotropic effects. nih.gov For instance, modifications to the core structure have been made to lower lipophilicity, a property that can affect a compound's pharmacokinetic profile. nih.gov The agonistic activity of these compounds on GPR40/FFA1 leads to an increase in intracellular calcium levels, which is a key step in promoting insulin secretion in the presence of elevated glucose. nih.gov

Table 1: GPR40/FFA1 Agonism of Benzofuran Derivatives

| Compound Class | Receptor Target | Biological Effect | Therapeutic Potential |

|---|---|---|---|

| (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives | GPR40/FFA1 | Glucose-dependent insulin secretion | Type 2 Diabetes |

Inhibition of Bacterial Fatty Acid Synthesis (FabI)

The bacterial fatty acid synthesis (FAS) pathway is an essential process for bacterial survival, making it a key target for the development of novel antibacterial agents. nih.gov One of the critical enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI). nih.gov FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle. nih.gov Inhibition of this enzyme disrupts the synthesis of bacterial membranes, leading to bacterial cell death. nih.gov

While direct studies on this compound as a FabI inhibitor are not extensively documented in the provided search context, the broader class of benzofuran derivatives has been investigated for various biological activities, including antimicrobial properties. nih.gov FabI inhibitors are being explored as a strategy to combat antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of potent and selective FabI inhibitors is a continuing area of research, with various chemical scaffolds being investigated for their efficacy. nih.gov

Modulation of Ion Channel Activity (e.g., Na+ channels, Ca2+-activated K+ channels)

Ion channels, such as sodium (Na+) channels and calcium-activated potassium (KCa) channels, are fundamental to cellular excitability and signaling. nih.govmdpi.com Modulation of these channels can have significant physiological effects. While specific data on the direct interaction of this compound with Na+ or KCa channels is limited in the provided search results, the study of how small molecules affect these channels is an active area of pharmacological research.

Voltage-gated Na+ channels are crucial for the initiation and propagation of action potentials. nih.gov The addition of even a single methyl group to a known Na+ channel inhibitor can introduce new modes of channel modulation, such as slowing of inactivation. nih.gov

Calcium-activated K+ channels are a diverse group of ion channels that are activated by intracellular calcium and are involved in various physiological processes, including neuronal excitability and synaptic transmission. mdpi.com The modulation of these channels by pharmacological agents can alter cellular function and is a target for therapeutic intervention in a range of conditions. mdpi.com

Inhibition of Specific Enzymes (e.g., Candida albicans N-myristoyltransferase, DsbA)

Research has identified benzofuran derivatives as inhibitors of specific microbial enzymes, highlighting their potential as antifungal and antibacterial agents.

Candida albicans N-myristoyltransferase (Nmt): N-myristoylation is a crucial protein modification in fungi, catalyzed by the enzyme N-myristoyltransferase (Nmt). This process is essential for the function and localization of many proteins involved in fungal viability. Benzofuran derivatives have been developed as potent and selective inhibitors of Candida albicans Nmt (CaNmt). researchgate.net The design of these inhibitors has been guided by X-ray crystallographic analysis of the enzyme-inhibitor complex, leading to the development of compounds with significant antifungal activity. researchgate.net

DsbA: The DsbA protein is a key enzyme in the bacterial disulfide bond formation pathway, which is essential for the proper folding and function of many virulence factors in pathogenic bacteria. nih.gov While the provided search results discuss inhibitors of DsbA, they primarily focus on different chemical classes, such as phenylthiophene and phenoxyphenyl derivatives. nih.gov The direct inhibition of DsbA by this compound is not explicitly established in these sources.

Table 2: Enzyme Inhibition by Benzofuran Derivatives

| Enzyme Target | Organism | Biological Effect of Inhibition |

|---|---|---|

| N-myristoyltransferase (Nmt) | Candida albicans | Antifungal activity |

Other Noteworthy Biological Activities

Antihypoxic and Nootropic Effects

The benzofuran scaffold is present in a variety of biologically active compounds, and derivatives have been explored for their effects on the central nervous system. mdpi.com While direct evidence for antihypoxic (protection against low oxygen) or nootropic (cognitive enhancing) effects of this compound is not prominent in the provided search results, related benzofuran derivatives have shown neuroprotective properties. researchgate.net

For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have demonstrated neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells. nih.gov Furthermore, some 2-arylbenzofuran derivatives isolated from natural sources have exhibited cholinesterase-inhibitory activity, which is a mechanism relevant to nootropic effects as it can increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com

Cytoprotective Properties (e.g., Gastric Lesion Prevention)

Cytoprotection refers to the ability of compounds to protect cells from damage. In the context of the gastrointestinal tract, cytoprotective agents can help prevent the formation of lesions or ulcers. nih.gov While the specific cytoprotective properties of this compound in preventing gastric lesions have not been detailed in the provided search results, the broader class of benzofuran derivatives has been associated with various biological activities that could contribute to such effects, including anti-inflammatory and antioxidant properties. nih.gov

Studies on other compounds have shown that mechanisms such as increasing mucosal secretion, decreasing gastric acidity, and enhancing the activity of antioxidant enzymes can contribute to gastroprotection. nih.gov For example, oleanolic acid, a triterpene, has been shown to promote the healing of acetic acid-induced chronic gastric lesions in rats. nih.gov The potential for benzofuran derivatives to exert similar protective effects warrants further investigation.

An article focusing solely on the chemical compound “this compound” and its specific biological activities as outlined cannot be generated at this time. Extensive searches for preclinical and in vitro investigations on this particular compound did not yield specific research findings for the requested biological activity profiles.

The available scientific literature primarily focuses on various derivatives of benzofuran and 2-(benzofuran-2-yl)acetic acid, rather than the specific molecule of "this compound". The research that has been conducted explores the biological activities of these related but structurally distinct compounds.

Therefore, due to the lack of specific data for "this compound" in the public domain concerning its anti-HIV, analgesic, antipyretic, anticonvulsant, antioxidant, antiarrhythmic, and antihyperglycemic properties, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the instructions.

Mechanisms of Action at the Molecular and Cellular Level

Ligand-Target Interactions and Binding Affinities

There is no specific information available detailing the molecular targets or binding affinities of 2-(3-Methylbenzofuran-2-yl)acetic acid. Studies on other benzofuran (B130515) derivatives have explored their interactions with various biological targets, but this information cannot be directly extrapolated to the compound .

Pathway Modulation and Cellular Signaling Interference

Research on some benzofuran-2-acetic ester derivatives has indicated that they can modulate cellular signaling pathways. For instance, certain derivatives have been shown to upregulate the expression of the p21Cip/WAF1 gene. This protein is a cyclin-dependent kinase inhibitor and plays a crucial role in cell cycle regulation. However, no studies have specifically investigated the effect of this compound on this or any other cellular signaling pathway.

Enzmatic Inhibition Kinetics and Specificity

No data is available in the scientific literature regarding the enzymatic inhibition kinetics or specificity of this compound. While the benzofuran scaffold is present in some enzyme inhibitors, the specific inhibitory profile of this compound has not been reported.

Influence on Cellular Processes (e.g., cell cycle, protein folding, apoptosis)

Some studies on benzofuran derivatives have demonstrated their potential to influence cellular processes such as apoptosis and the cell cycle. For example, certain benzofuran-2-acetic ester derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines. There is no information available regarding the influence of this compound on protein folding. The specific effects of this compound on apoptosis, the cell cycle, or other cellular processes have not been documented.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of many-body systems, making it ideal for studying organic molecules. physchemres.org It is often used to calculate optimized geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior. semanticscholar.orgutm.my

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. For carboxylic acids like benzofuran (B130515) acetic acid derivatives, this analysis is often performed for both the single molecule (monomer) and the hydrogen-bonded pair (dimer), as the dimer form is common in the solid state. researchgate.netresearchgate.net

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformations. researchgate.net Studies on the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) have shown that the calculated geometrical parameters for both the monomer and dimer are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net In the solid state, carboxylic acid molecules frequently form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. researchgate.netnih.govnih.gov The analysis of these dimer structures is crucial for understanding intermolecular interactions that dictate crystal packing and physical properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the gap between them are critical parameters for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. researchgate.netirjweb.com

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

In studies of related compounds like 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA), the HOMO is typically localized over the benzofuran ring system, indicating this is the primary site for electron donation. The LUMO is also distributed across the ring, and the energy gap is calculated to predict the molecule's stability and charge transfer characteristics. researchgate.net

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | Energy Gap | Indicates chemical reactivity, kinetic stability, and polarizability. researchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for predicting reactivity. irjweb.comuns.ac.rs

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

In addition to these global descriptors, local reactivity can be analyzed using tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. plos.org

For benzofuran acetic acid derivatives, molecular docking studies are performed to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. researchgate.netnih.gov The process involves placing the optimized 3D structure of the ligand into the active site of a target protein and calculating the binding energy for different conformations.

The results of a docking simulation provide:

Binding Energy/Score: A value (often in kcal/mol) that estimates the binding affinity. A more negative value typically indicates a stronger, more favorable interaction. plos.org

Binding Pose: The predicted orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Studies on various benzofuran derivatives have shown their potential to bind to enzymes like dihydrofolate reductase (DHFR), a target for antibacterial agents, and other proteins relevant to diseases. researchgate.netnih.gov For a compound like 2-(3-Methylbenzofuran-2-yl)acetic acid, docking simulations would identify key interactions, likely involving the carboxylic acid group forming hydrogen bonds and the benzofuran ring participating in hydrophobic or π-stacking interactions within the protein's binding pocket.

Based on a thorough review of the available research, it is not possible to provide a detailed article on “this compound” that strictly adheres to the requested outline sections on computational and theoretical investigations.

The search for specific data on this exact compound regarding:

Elucidation of Key Intermolecular Interactions via Hirshfeld surface analysis

Molecular Dynamics (MD) Simulations

Prediction of Spectroscopic Properties from Computational Models

Nonlinear Optical (NLO) Properties

did not yield any specific results. The scientific literature available through the search extensively covers related but structurally distinct compounds, such as isomers (e.g., 2-(5-methyl-1-benzofuran-3-yl)acetic acid) or derivatives with different substituents.

Presenting data from these related molecules would violate the core instruction to focus solely on "this compound" and would be scientifically inaccurate. Therefore, the requested article cannot be generated with the required level of detail and scientific accuracy for the specified compound.

Applications in Advanced Medicinal Chemistry Research

Rational Design of Prodrugs for Improved Pharmacokinetics

The development of new therapeutic agents often requires optimizing a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group of 2-(3-Methylbenzofuran-2-yl)acetic acid is a key functional group that can be chemically modified to create prodrugs with enhanced properties.

A common strategy involves the esterification of the carboxylic acid to temporarily mask its polarity. This conversion into a more lipophilic ester can significantly improve oral bioavailability by enhancing the molecule's ability to cross cell membranes in the gastrointestinal tract. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active parent drug, this compound, to exert its therapeutic effect. This approach is a cornerstone of rational prodrug design aimed at overcoming pharmacokinetic challenges. While specific research on prodrugs of this compound is not detailed in available literature, the principles are well-established for carboxylic acid-containing drugs, and new benzofuran (B130515) derivatives are often sought for their potential for improved pharmacokinetics. nih.gov

Below is a conceptual data table illustrating potential ester prodrugs of the parent compound and the intended pharmacokinetic improvements.

| Parent Compound | Prodrug Modification | Potential Prodrug | Intended Pharmacokinetic Improvement |

| This compound | Ethyl Ester | Ethyl 2-(3-methylbenzofuran-2-yl)acetate | Increased lipophilicity, enhanced membrane permeability and oral absorption. |

| This compound | Glycolamide Ester | 2-Oxo-2-((2-(3-methylbenzofuran-2-yl)acetyl)oxy)ethyl carbamate | Improved aqueous solubility and dissolution rate. |

| This compound | Acyloxyalkyl Ester | (Pivaloyloxy)methyl 2-(3-methylbenzofuran-2-yl)acetate | Designed for rapid cleavage by esterases post-absorption. |

This table is illustrative and based on established prodrug design principles.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak but efficient binding to a biological target. The benzofuran scaffold, central to this compound, is an ideal starting point for FBDD campaigns.

In one notable example of this approach, a related compound, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified as a fragment hit against the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a critical enzyme for bacterial virulence. monash.edunih.gov Researchers then used structure-based design to chemically "grow" or elaborate upon this initial fragment, adding new chemical groups to explore the target's binding pocket and improve affinity. monash.edunih.gov This process of fragment elaboration allows for the systematic development of highly potent and selective inhibitors. The structural similarity of this compound suggests it could serve as a valuable fragment for screening against various therapeutic targets.

The following table demonstrates the principle of fragment elaboration using data from research on a related benzofuran scaffold targeting E. coli DsbA. monash.edu

| Fragment/Compound | Modification from Initial Fragment | Target | Binding Affinity (KD) |

| Initial Hit (related benzofuran) | N/A | E. coli DsbA | High µM to low mM |

| Elaborated Analogue 1 | Addition of a phenyl group | E. coli DsbA | 341 ± 57 µM |

| Elaborated Analogue 2 | Addition of a substituted phenyl group | E. coli DsbA | 326 ± 25 µM |

Use as a Scaffold for Library Synthesis and Screening

The structural core of this compound is an excellent scaffold for the creation of compound libraries. In drug discovery, a chemical library is a large collection of diverse molecules that can be screened simultaneously against a biological target to identify "hit" compounds. The benzofuran scaffold allows for systematic chemical modifications at multiple positions to generate a wide array of analogues. acs.orgnih.gov

Key points of diversification on the this compound scaffold include:

The Carboxylic Acid Group: This group can be converted into a wide variety of amides, esters, or other functional groups by coupling with diverse libraries of amines or alcohols. nih.gov

The Benzene (B151609) Ring: The aromatic ring can be substituted with different chemical groups (e.g., halogens, alkyls, alkoxys) to modulate electronic properties and explore interactions with the target protein.

The 3-Methyl Group: This position can be modified or functionalized to probe specific pockets within a binding site.

Modern synthetic techniques, such as microwave-assisted multicomponent reactions, enable the rapid and efficient generation of highly functionalized benzofuran libraries for drug discovery campaigns. kcl.ac.uk

| Scaffold Position for Diversification | Type of Reaction | Potential Reagents for Library | Resulting Functional Group |

| Acetic Acid (Carboxyl group) | Amide Coupling | Library of primary/secondary amines | Amides |

| Benzene Ring (Positions 4, 5, 6, 7) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Library of boronic acids or amines | Aryl, heteroaryl, or amino groups |

| 3-Methyl Group | Radical Halogenation followed by Nucleophilic Substitution | N-Bromosuccinimide, then library of nucleophiles | Halomethyl, alkoxymethyl, aminomethyl, etc. |

Potential in Material Science and Optoelectronic Applications

Beyond medicinal chemistry, the benzofuran core of this compound is a valuable chromophore for applications in material science and optoelectronics. Fused aromatic systems like benzofuran often exhibit interesting photophysical properties, such as strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov

The electronic and optical properties of benzofuran derivatives are highly tunable through chemical substitution. nih.gov Attaching different electron-donating or electron-withdrawing groups to the benzofuran ring can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, modifies the absorption and emission wavelengths (color) and the fluorescence quantum yield. Some benzofuran derivatives have also been investigated for their nonlinear optical (NLO) properties, which are useful for applications in photonics and optical communications. researchgate.netbohrium.comresearchgate.net While the specific optoelectronic properties of this compound are not widely reported, its scaffold is a known component in the design of functional organic materials.

The table below summarizes photophysical data for different functionalized benzofuran derivatives, illustrating the effect of substitution on their optical properties.

| Benzofuran Derivative Class | Substitution Pattern | Max. Absorption (λabs) | Max. Emission (λem) | Key Application Area |

| Functionalized Benzofurans researchgate.net | Varied (e.g., long alkyl chains) | Varies with structure | Varies with structure | Nonlinear Optics, Optical Limiting |

| Benzofuran-Pyrene Hybrids researchgate.net | Furan (B31954) ring annulated to pyrene | Bathochromic shift observed | Varies with solvent | Photochromic Materials |

| Substituted Benzofurazans | Substituents at the 5-position | Varies significantly with substituent | Varies significantly with substituent | Fluorogenic Probes |

| Donor-Acceptor Benzofurans nih.gov | Amino and nitro group substitution | ~330 nm (-NH2) to ~360 nm (-NO2) | ~350 nm (-NH2) to ~450 nm (-NO2) | OLEDs, Fluorescent Markers |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes to Access Underexplored Derivatives

Key areas for exploration include:

Transition Metal Catalysis: Palladium- and copper-catalyzed reactions have become powerful tools in heterocyclic synthesis. acs.orgnumberanalytics.com Future work could adapt these methods, such as Pd-mediated sp-sp² coupling followed by intramolecular annulation or copper-catalyzed one-pot reactions involving o-hydroxy aldehydes and alkynes, to create novel analogs. acs.org

C-H Activation: Direct functionalization of the benzofuran (B130515) ring through C-H activation reactions offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. numberanalytics.com Applying these techniques could allow for the selective introduction of various substituents onto the benzene (B151609) or furan (B31954) portion of the scaffold.

Photochemical Reactions: The use of photochemical methods presents a unique avenue for synthesizing complex ring systems and functionalizing the benzofuran core under mild conditions. numberanalytics.com

Multicomponent Reactions: One-pot multicomponent reactions, such as the condensation of an o-hydroxyacetophenone derivative with various aldehydes and active methylene (B1212753) compounds, can rapidly generate structural complexity from simple precursors, accelerating the discovery of new derivatives. mdpi.com

By pursuing these advanced synthetic strategies, researchers can efficiently access a wide range of previously inaccessible derivatives, enabling a more thorough investigation of structure-activity relationships (SAR).

Deeper Mechanistic Investigations at the Molecular Level

A fundamental understanding of how 2-(3-Methylbenzofuran-2-yl)acetic acid and its derivatives interact with biological systems is crucial for rational drug design. Current knowledge is often limited to broad biological effects, while detailed molecular mechanisms remain elusive. Future research must prioritize elucidating these interactions at an atomic level.

Future mechanistic studies should include:

Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of benzofuran derivatives bound to their protein targets. This information is invaluable for understanding binding modes and guiding the design of more potent and selective inhibitors.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to quantify the binding affinity and kinetics of ligand-target interactions, providing crucial data for SAR studies.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, like 2D ¹H-¹H NOESY, can be used to evaluate the precise structure and conformation of synthesized compounds and their complexes with biological macromolecules. researchgate.net

These deeper investigations will move the field beyond phenotypic screening to a more mechanism-driven approach to drug discovery.

Identification of New Biological Targets and Pathways

Research has shown that benzofuran derivatives possess a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govresearchgate.netnih.gov For instance, certain benzofuran derivatives have been identified as inhibitors of enzymes crucial in cancer progression, such as phosphatidylinositol-3-kinases (PI3K) and VEGFR-2, or as inhibitors of β-secretase (BACE1) in the context of Alzheimer's disease. researchgate.netnih.gov

Future research should aim to expand the scope of known biological targets for the this compound scaffold. Potential avenues for investigation include:

Kinase Profiling: Screening a library of derivatives against a broad panel of kinases could identify novel inhibitors for oncology or inflammatory diseases.

Epigenetic Targets: Given that some benzofurans inhibit lysine-specific demethylase 1 (LSD1), exploring other epigenetic modifiers like histone deacetylases (HDACs) or methyltransferases could yield new therapeutic leads. researchgate.netmdpi.com

Ion Channels and Receptors: The structural features of the benzofuran core may be suitable for interacting with ion channels or G-protein coupled receptors (GPCRs), which are important targets for a wide range of pathologies.

Anti-Infective Targets: Beyond general antimicrobial activity, studies could focus on identifying specific enzymes or pathways in bacteria, fungi, or viruses that are inhibited by these compounds. researchgate.net

Identifying new, validated targets will significantly broaden the potential therapeutic applications of this chemical class.

Development of Advanced Computational Models for Predictive Design

In silico methods are indispensable tools for accelerating the drug discovery process. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies have already been applied to benzofuran derivatives to predict their biological activity and binding modes. researchgate.netresearchgate.net

Future computational efforts should focus on creating more sophisticated and predictive models:

3D-QSAR and CoMFA/CoMSIA: These methods can generate three-dimensional models that relate the steric and electrostatic properties of molecules to their biological activity, providing detailed insights for designing new compounds with enhanced potency. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding event and helping to assess the stability of the interaction.

Machine Learning and AI: Advanced machine learning algorithms can be trained on existing experimental data to develop predictive models for activity, toxicity, and pharmacokinetic properties (ADMET). researchgate.net These models can screen virtual libraries of millions of compounds to prioritize candidates for synthesis.

Multiple Ligand Simultaneous Docking (MLSD): This approach can be used to model how multiple benzofuran derivatives might interact with a target protein, which is particularly useful for understanding potential synergistic effects or allosteric modulation. aip.org

The development of these advanced computational tools will enable a more efficient "design-synthesize-test" cycle, reducing the time and cost associated with drug development. researchgate.net

Integration with Emerging Technologies in Chemical Biology

The intersection of chemistry and biology offers powerful new tools to probe cellular function and discover new medicines. Integrating the study of this compound derivatives with these emerging technologies can provide unprecedented insights.

Future directions include:

Chemical Proteomics: Derivatives can be modified with photoreactive groups or affinity tags to create chemical probes. These probes can be used in living cells to identify the direct protein targets of the compounds through techniques like activity-based protein profiling (ABPP).

High-Throughput Screening (HTS): The novel synthetic routes discussed can be used to generate large libraries of compounds suitable for HTS campaigns against diverse biological targets.

Phenotypic Screening and Target Deconvolution: Advanced cell imaging and phenotypic screening platforms can identify compounds that produce a desired cellular effect (e.g., inducing apoptosis in cancer cells). Subsequent target deconvolution efforts, using chemical proteomics or genetic approaches, can then identify the mechanism of action.

Targeted Drug Delivery: The benzofuran scaffold could be incorporated into more complex systems, such as antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems, to enhance target specificity and reduce off-target effects.